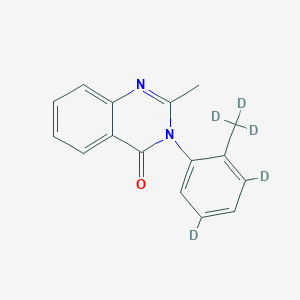
Dechlorane Plus Monoadduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dechlorane Plus Monoadduct is a degradation product of Dechlorane Plus, a polychlorinated flame retardant. This compound is known for its high persistence and bioaccumulative properties, making it a subject of environmental concern. It is detected in various environmental matrices, including air, water, and biota .
Méthodes De Préparation
Dechlorane Plus Monoadduct is synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with cyclooctadiene. The reaction typically involves a 1:1 molar ratio to favor the formation of monoadduct products . The reaction conditions include high temperatures and the presence of a catalyst to facilitate the reaction.
Analyse Des Réactions Chimiques
Dechlorane Plus Monoadduct undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Dechlorane Plus Monoadduct has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and bioaccumulation in the environment. Researchers analyze its presence in various environmental matrices to understand its distribution and impact.
Analytical Chemistry: It is used as a reference compound in the development of analytical methods for detecting and quantifying Dechlorane Plus and its degradation products.
Mécanisme D'action
The mechanism of action of Dechlorane Plus Monoadduct involves its interaction with cellular components, leading to oxidative stress and disruption of metabolic processes. It induces hepatic oxidative damage and affects signal transduction pathways . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to cause significant biochemical changes in exposed organisms.
Comparaison Avec Des Composés Similaires
Dechlorane Plus Monoadduct is compared with other similar compounds, such as:
Dechlorane Plus: The parent compound, known for its high persistence and bioaccumulation.
Dechlorane 602, 603, and 604: Other polychlorinated flame retardants with similar properties but different chemical structures.
Mirex: A banned pesticide with similar environmental persistence and bioaccumulation properties. This compound is unique due to its specific degradation pathway and the formation of monoadduct products, which are more bioavailable than the parent compound.
Propriétés
Formule moléculaire |
C13H12Cl6 |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
(1R,2R,5Z,9S,10S)-1,10,11,12,13,13-hexachlorotricyclo[8.2.1.02,9]trideca-5,11-diene |
InChI |
InChI=1S/C13H12Cl6/c14-9-10(15)12(17)8-6-4-2-1-3-5-7(8)11(9,16)13(12,18)19/h1-2,7-8H,3-6H2/b2-1-/t7-,8+,11-,12+ |
Clé InChI |
LHUMZYHABWGTAF-OEWTVGTHSA-N |
SMILES isomérique |
C/1C[C@@H]2[C@H](CC/C=C1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1CC2C(CCC=C1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)


![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)






![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)

